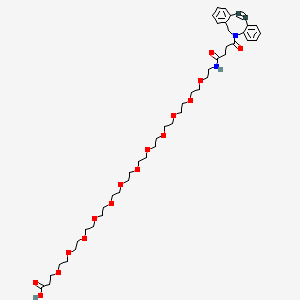
DBCO-PEG12-NHS ester
Übersicht
Beschreibung
DBCO-PEG12-NHS ester is a monodisperse polyethylene glycol linker that enables copper-free click chemistry with azide groups. The N-hydroxysuccinimide ester moiety reacts specifically and efficiently with primary amines to form a covalent amide bond. The hydrophilic polyethylene glycol spacer arm improves water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DBCO-PEG12-NHS ester is synthesized through a multi-step process involving the conjugation of dibenzylcyclooctyne (DBCO) to a polyethylene glycol (PEG) chain, followed by the attachment of an N-hydroxysuccinimide (NHS) ester group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is often produced in reagent grade for research purposes, with options for good manufacturing practice (GMP) grade production for clinical applications .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG12-NHS ester primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This copper-free click chemistry reaction is highly specific and efficient, forming stable triazole linkages .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azide-functionalized molecules and primary amines. The reactions are typically carried out in organic solvents such as DMSO, DCM, or DMF, under mild conditions that preserve the integrity of sensitive biomolecules .
Major Products
The major products formed from reactions involving this compound are covalent conjugates with azide-containing molecules or primary amines, resulting in stable triazole or amide linkages, respectively .
Wissenschaftliche Forschungsanwendungen
DBCO-PEG12-NHS ester is widely used in scientific research due to its versatility and efficiency in bioconjugation and drug delivery applications. Some of its key applications include:
Wirkmechanismus
The mechanism of action of DBCO-PEG12-NHS ester involves the formation of covalent bonds with target molecules through click chemistry and amide bond formation. The DBCO group undergoes strain-promoted alkyne-azide cycloaddition with azide-containing molecules, while the NHS ester reacts with primary amines to form stable amide linkages. These reactions enable the efficient and specific conjugation of this compound to a wide range of biomolecules, facilitating their use in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to DBCO-PEG12-NHS ester include:
- Azido-PEG5-succinimidyl carbonate
- Boc-NH-PEG11-C2-acid
- Azido-PEG8-THP
- DBCO-PEG4-DBCO
- Fmoc-N-PEG3-CH2-NHS ester
Uniqueness
This compound stands out due to its long polyethylene glycol spacer arm, which provides enhanced water solubility and reduced steric hindrance. This makes it particularly suitable for applications requiring efficient and specific bioconjugation with minimal interference from the linker .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N3O18/c54-46(11-12-47(55)52-41-44-7-2-1-5-42(44)9-10-43-6-3-4-8-45(43)52)51-16-18-60-20-22-62-24-26-64-28-30-66-32-34-68-36-38-70-40-39-69-37-35-67-33-31-65-29-27-63-25-23-61-21-19-59-17-15-50(58)71-53-48(56)13-14-49(53)57/h1-8H,11-41H2,(H,51,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUFPIOHTWMNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N3O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















